molecular formula C14H8ClN3O3S B4182471 3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide

3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B4182471
M. Wt: 333.7 g/mol
InChI Key: RFIQIVYAUDLTBL-UHFFFAOYSA-N
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Description

3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C14H9ClN2O3S. This compound belongs to the class of benzothiophenes, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-6-nitro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of both a nitro group and a pyridinyl group, which confer distinct chemical and biological properties. These functional groups make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-chloro-6-nitro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClN3O3S/c15-12-10-4-3-9(18(20)21)6-11(10)22-13(12)14(19)17-8-2-1-5-16-7-8/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFIQIVYAUDLTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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